molecular formula C17H28N2OS B6100701 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol

2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol

Cat. No.: B6100701
M. Wt: 308.5 g/mol
InChI Key: UZQOYXXNQIDORY-UHFFFAOYSA-N
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Description

2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features a thiophene ring, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Coupling of the Thiophene and Piperazine Rings: The thiophene and piperazine rings are coupled using a nucleophilic substitution reaction.

    Introduction of the Ethanol Group: The ethanol group is introduced through a reduction reaction, typically using sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The thiophene ring can undergo hydrogenation to form a saturated thiophene derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]acetaldehyde or 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]acetic acid.

    Reduction: Saturated thiophene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study the function of various biological pathways.

Mechanism of Action

The mechanism of action of 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol is not fully understood, but it is believed to interact with specific molecular targets in the central nervous system. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring may modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromophenyl group instead of a thiophene ring.

    2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxyphenyl group instead of a thiophene ring.

Uniqueness

The presence of the cyclopentylthiophene moiety in 2-[4-[(5-Cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol makes it unique compared to other piperazine derivatives

Properties

IUPAC Name

2-[4-[(5-cyclopentylthiophen-2-yl)methyl]-1-methylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-18-9-10-19(12-15(18)8-11-20)13-16-6-7-17(21-16)14-4-2-3-5-14/h6-7,14-15,20H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOYXXNQIDORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC=C(S2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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